AM-461

Description

Properties

CAS No. |

1203503-64-3 |

|---|---|

Molecular Formula |

C25H33NO5S |

Molecular Weight |

459.6 g/mol |

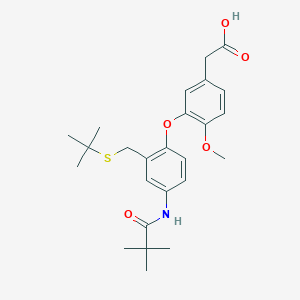

IUPAC Name |

2-[3-[2-(tert-butylsulfanylmethyl)-4-(2,2-dimethylpropanoylamino)phenoxy]-4-methoxyphenyl]acetic acid |

InChI |

InChI=1S/C25H33NO5S/c1-24(2,3)23(29)26-18-9-11-19(17(14-18)15-32-25(4,5)6)31-21-12-16(13-22(27)28)8-10-20(21)30-7/h8-12,14H,13,15H2,1-7H3,(H,26,29)(H,27,28) |

InChI Key |

SDHFXINHZHARIB-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)NC1=CC(=C(C=C1)OC2=C(C=CC(=C2)CC(=O)O)OC)CSC(C)(C)C |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC(=C(C=C1)OC2=C(C=CC(=C2)CC(=O)O)OC)CSC(C)(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AM-461, AM461, AM 461 |

Origin of Product |

United States |

An In-depth Technical Guide to the Mechanism of Action of AM-461 (Mavacamten) on Cardiac Myosin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

AM-461, now widely known as Mavacamten, is a first-in-class, selective, allosteric inhibitor of cardiac myosin. It modulates the contractile function of the heart at the molecular level of the sarcomere. Developed to target the hypercontractility characteristic of hypertrophic cardiomyopathy (HCM), Mavacamten reduces the number of actin-myosin cross-bridges and shifts the myosin population towards an energy-sparing, super-relaxed state. This guide provides a detailed examination of its mechanism of action, compiling quantitative data from key studies and outlining the experimental protocols used to elucidate its effects.

Core Mechanism of Action

Mavacamten is not a simple competitive inhibitor; instead, it acts on multiple stages of the complex cardiac myosin chemomechanical cycle.[1][2] Its primary therapeutic effect stems from reducing the excessive power output of the sarcomere, a key pathophysiological feature of HCM.[3]

The core mechanisms are twofold:

-

Inhibition of ATPase Activity: Mavacamten directly inhibits the ATPase activity of β-cardiac myosin.[4] The principal mechanism for this is a significant reduction in the rate of phosphate release from the myosin active site, which is the rate-limiting step of the overall ATPase cycle.[2][5] This action effectively slows down the entire process of converting chemical energy (ATP) into mechanical force.

-

Stabilization of the Super-Relaxed State (SRX): Mavacamten stabilizes an autoinhibited, two-headed conformation of myosin known as the interacting-heads motif (IHM) or the super-relaxed state (SRX).[6][7][8] In this state, myosin heads are folded back against the thick filament backbone, making them unavailable to interact with actin. This reduces the number of "active" myosin heads that can form force-producing cross-bridges, thereby decreasing basal energy consumption and overall contractility.[7][9]

These actions lead to a dose-dependent reduction in sarcomere force production, a decrease in myocardial contractility, and an improvement in myocardial compliance and energetics.[10][11]

Quantitative Data Summary

The following tables summarize the key quantitative effects of Mavacamten (AM-461/MYK-461) on cardiac myosin function as reported in peer-reviewed literature.

Table 1: Inhibition of Myosin ATPase Activity

| System | Species | Parameter | Value | Reference(s) |

| Myofibrils | Mouse | IC50 | 0.3 µM | [4] |

| Myofibrils | Bovine Cardiac | IC50 | 0.33 µM | [10] |

| Myofibrils | Human Cardiac | IC50 | 0.51 µM | [10] |

| Purified Actomyosin (S1) | Human Cardiac (WT) | IC50 (Phosphate Release) | 1.78 µM | [10] |

| Purified Actomyosin (S1) | Bovine Cardiac | IC50 (Phosphate Release) | 1.85 µM | [10] |

Table 2: Effect on In Vitro Motility

| Myosin Source | Parameter | Condition | Effect | Reference(s) |

| Bovine Cardiac HMM | Sliding Velocity | 1 µM Mavacamten | ~50% reduction | [10] |

| Bovine Cardiac HMM | Sliding Velocity | 10 µM Mavacamten | ~80% reduction | [10] |

Table 3: Modulation of Force Generation in Skinned Myofibers

| Preparation | Species | Parameter | Condition | Effect | Reference(s) |

| Papillary Muscle | Mouse (WT) | Maximal Force (pCa 4.5) | 0.3 µM Mavacamten | Significant decrease | [11][12] |

| Papillary Muscle | Mouse (WT) | Ca2+ Sensitivity (pCa50) | 0.3 µM Mavacamten | Significant decrease | [11][12] |

| Myofibrils | Human Ventricular | Maximal Force | IC50 = 7.00 ± 0.91 µM | Dose-dependent decrease | [13] |

| Myofibrils | Rabbit Psoas | Maximal Force | IC50 = 2.51 ± 0.68 µM | Dose-dependent decrease | [13] |

Table 4: Effect on Myosin Structural States

| Preparation | Species | Parameter | Condition | Effect | Reference(s) |

| Skinned Fibers | Porcine Cardiac | % of Myosin in SRX | 50 µM Mavacamten | Increase from 26% to 38% | [6] |

| Skinned Fibers | Human Cardiac | % of Myosin in SRX | 50 µM Mavacamten | Increase from 25% to 46% | [6] |

| Purified Myosin | Rabbit Skeletal | ATP Turnover Rate | 30 µM Mavacamten | Shift from DRX to SRX | [14] |

Visualizing the Mechanism and Workflows

Signaling Pathway and Experimental Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate the key pathways and experimental workflows.

Caption: Mechanism of Mavacamten on the Myosin Cycle.

Caption: Workflow for a Steady-State ATPase Assay.

References

- 1. Motility Assay to Probe the Calcium Sensitivity of Myosin and Regulated Thin Filaments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small-molecule modulator of cardiac myosin acts on multiple stages of the myosin chemomechanical cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Myosin Modulators: The New Era of Medical Therapy for Systolic Heart Failure and Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Myosin in autoinhibited off state(s), stabilized by mavacamten, can be recruited via inotropic effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mavacamten stabilizes an autoinhibited state of two-headed cardiac myosin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A small-molecule modulator of cardiac myosin acts on multiple stages of the myosin chemomechanical cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Mavacamten decreases maximal force and Ca2+ sensitivity in the N47K-myosin regulatory light chain mouse model of hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mavacamten has a differential impact on force generation in myofibrils from rabbit psoas and human cardiac muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Single-molecule imaging reveals how mavacamten and PKA modulate ATP turnover in skeletal muscle myofibrils - PMC [pmc.ncbi.nlm.nih.gov]

Mavacamten: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the discovery and development of Mavacamten, a first-in-class cardiac myosin inhibitor. It provides a comprehensive timeline of key milestones, detailed summaries of pivotal clinical trial data, in-depth descriptions of core experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Discovery and Development Timeline

Mavacamten, formerly known as MYK-461, was developed by MyoKardia, a company later acquired by Bristol Myers Squibb.[1] It emerged from a targeted effort to address the underlying pathophysiology of hypertrophic cardiomyopathy (HCM), a genetic disorder characterized by excessive heart muscle contraction.[2][3] The British Pharmacological Society recognized the discovery and development of mavacamten with the 2024 Sir James Black Drug Discovery of the Year Award.[4]

Key Milestones:

-

Preclinical Development: Initial research focused on identifying a small molecule that could directly inhibit the excessive contractility of the cardiac sarcomere.[5] Preclinical studies in mouse models of HCM demonstrated that mavacamten could prevent the development of hypertrophy and reverse existing pathological changes by reducing the expression of profibrotic and pro-hypertrophic genes.[5] Histopathological analysis confirmed a reduction in myocardial fibrosis and cardiomyocyte disarray.[5] In vivo studies in animals showed that mavacamten improved myocardial compliance.[6]

-

Phase 1 Clinical Trials: Early clinical studies in healthy volunteers and HCM patients established the pharmacokinetic profile and initial safety of mavacamten, informing dose selection for later-phase trials.

-

April 2016: The U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation to mavacamten for the treatment of symptomatic obstructive HCM (oHCM).[6]

-

Phase 2 PIONEER-HCM Trial (NCT02842242): This open-label study provided the first proof-of-concept in patients with oHCM, demonstrating that mavacamten could significantly reduce the left ventricular outflow tract (LVOT) gradient, a key hallmark of the disease.[7][8] The trial began in October 2016 and was completed in November 2017.[9]

-

June 2018: MyoKardia initiated the pivotal Phase 3 EXPLORER-HCM trial.[10]

-

July 2020: The FDA granted Breakthrough Therapy Designation to mavacamten for symptomatic, obstructive hypertrophic cardiomyopathy.[11]

-

Phase 3 EXPLORER-HCM Trial (NCT03470545): This randomized, double-blind, placebo-controlled trial provided definitive evidence of mavacamten's efficacy and safety in a larger patient population, meeting its primary and all secondary endpoints.[8][12]

-

First Quarter 2021: MyoKardia, now part of Bristol Myers Squibb, submitted a New Drug Application (NDA) to the FDA for mavacamten for the treatment of symptomatic oHCM.[13]

-

Phase 3 VALOR-HCM Trial (NCT04349072): This trial focused on patients with severely symptomatic oHCM who were eligible for septal reduction therapy (SRT). The results showed that mavacamten significantly reduced the need for this invasive procedure.[14][15]

-

April 2022: The U.S. FDA approved Mavacamten (marketed as Camzyos) for the treatment of adults with symptomatic New York Heart Association (NYHA) Class II-III obstructive hypertrophic cardiomyopathy.[1][16]

Mechanism of Action: Targeting the Sarcomere

Mavacamten is a selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[17] Its mechanism of action is rooted in the modulation of the cardiac sarcomere, the fundamental contractile unit of the heart muscle.[2]

In hypertrophic cardiomyopathy, mutations in sarcomeric proteins lead to a state of hypercontractility, where an excessive number of myosin heads are available to bind to actin, leading to increased force production and impaired relaxation.[2] Mavacamten addresses this by stabilizing the "super-relaxed state" (SRX) of myosin.[18] In the SRX, myosin heads are sequestered and have a very low ATPase activity, making them less available to interact with actin.[18] By promoting this energy-sparing state, mavacamten reduces the number of actin-myosin cross-bridges, thereby decreasing cardiac muscle contractility and improving diastolic relaxation.[3][19]

Signaling Pathway

Quantitative Data from Clinical Trials

The following tables summarize the key quantitative outcomes from the pivotal clinical trials of Mavacamten.

Table 1: PIONEER-HCM (Phase 2) - Changes from Baseline at 12 Weeks

| Endpoint | Cohort A (Mavacamten 10-20 mg/d) | Cohort B (Mavacamten 2-5 mg/d with β-blockers) |

| Post-exercise LVOT Gradient (mmHg) | -89.5[7] | -25.0[7] |

| Resting LVEF (%) | -15[7] | -6[7] |

| Peak VO₂ (mL/kg/min) | +3.5[7] | +1.7[7] |

| NYHA Class Improvement | -0.9 | -1.0 |

Table 2: EXPLORER-HCM (Phase 3) - Changes from Baseline at 30 Weeks

| Endpoint | Mavacamten (n=123) | Placebo (n=128) | p-value |

| Primary Composite Endpoint (%) | 37[12] | 17[12] | 0.0005[12] |

| Post-exercise LVOT Gradient (mmHg) | -47[12] | -10[12] | <0.0001[12] |

| Peak VO₂ (mL/kg/min) | +1.4[12] | -0.1[12] | 0.0006[12] |

| Change in KCCQ-OS Score | +14.9[12] | +5.4[12] | <0.0001[12] |

| Change in Resting LVEF (%) | -4 | 0 | |

| Change in LV Mass Index (g/m²) | -17.4[12] | -1.6[12] | <0.0001[12] |

Table 3: VALOR-HCM (Phase 3) - Outcomes at 16 Weeks

| Endpoint | Mavacamten (n=56) | Placebo (n=52) |

| Proceeded to or Remained Eligible for SRT (%) | 17.9 | 76.9 |

| Improvement of at least 1 NYHA Class (%) | 63 | 21 |

| Change in Resting LVOT Gradient (mmHg) | -38.6 | -0.9 |

| Change in Valsalva LVOT Gradient (mmHg) | -47.5 | -1.7 |

| Change in KCCQ-OS Score | +10.4 | +1.9 |

Key Experimental Protocols

This section details the methodologies for key experiments that were instrumental in the development of Mavacamten.

Myosin ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by cardiac myosin, a direct indicator of its enzymatic activity.

Methodology:

-

Protein Purification: Human β-cardiac myosin subfragment 1 (S1) and actin are purified from cardiac tissue or expressed recombinantly.

-

Reaction Mixture: The assay is typically performed in a buffer containing KCl, MgCl₂, imidazole, DTT, and varying concentrations of ATP.

-

Initiation: The reaction is initiated by the addition of MgATP to the myosin-actin mixture.

-

Detection of Phosphate Release: The rate of ATP hydrolysis is determined by measuring the release of inorganic phosphate (Pi) over time. This can be done using a malachite green-based colorimetric assay or a fluorescent phosphate sensor.

-

Data Analysis: The ATPase activity is calculated from the rate of Pi release and is often expressed as moles of Pi per mole of myosin per second. The effect of Mavacamten is assessed by measuring the ATPase activity across a range of drug concentrations to determine the IC₅₀ value.

Cardiac Muscle Fiber Contractility Assay

This assay measures the force generation of isolated cardiac muscle fibers in response to calcium, providing a direct measure of contractility.

Methodology:

-

Fiber Preparation: Small bundles of muscle fibers are dissected from cardiac tissue and chemically "skinned" using a detergent like Triton X-100 to remove cell membranes while keeping the contractile apparatus intact.

-

Experimental Setup: The skinned fibers are mounted between a force transducer and a length controller.

-

Solutions: The fibers are sequentially bathed in a series of solutions with varying calcium concentrations:

-

Relaxing solution: High ATP, low Ca²⁺ (pCa > 9)

-

Activating solution: High ATP, high Ca²⁺ (pCa < 5)

-

Solutions with intermediate Ca²⁺ concentrations to determine the force-pCa relationship.

-

-

Force Measurement: The isometric force generated by the fibers at different calcium concentrations is recorded.

-

Mavacamten Effect: The experiment is repeated in the presence of varying concentrations of Mavacamten to assess its impact on maximal force production and calcium sensitivity.

In Vivo Cardiac Function Assessment in Mouse Models

Echocardiography is used to non-invasively assess cardiac structure and function in animal models of hypertrophic cardiomyopathy treated with Mavacamten.

Methodology:

-

Animal Model: Transgenic mice carrying mutations known to cause HCM are used.

-

Mavacamten Administration: Mavacamten is administered to the mice, typically orally, over a specified period.

-

Echocardiography:

-

Mice are lightly anesthetized to minimize effects on cardiac function.

-

A high-frequency ultrasound system is used to acquire images of the heart.

-

M-mode imaging is used to measure left ventricular wall thickness, internal dimensions, and calculate fractional shortening and ejection fraction.

-

Doppler imaging is used to measure blood flow velocities across the aortic and mitral valves to assess for LVOT obstruction and diastolic function.

-

-

Data Analysis: Cardiac parameters from Mavacamten-treated mice are compared to those from untreated control mice to evaluate the drug's effect on cardiac hypertrophy, contractility, and hemodynamics.

Visualizations

Experimental Workflow: Myosin ATPase Assay

Logical Relationship: Clinical Trial Progression

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Super-relaxed Myosin State to Offset Hypertrophic Cardiomyopathy - BioCAT [bio.aps.anl.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. Mavacamten for treatment of symptomatic obstructive hypertrophic cardiomyopathy (EXPLORER-HCM): a randomised, double-blind, placebo-controlled, phase 3 trial - UCL Discovery [discovery.ucl.ac.uk]

- 8. ahajournals.org [ahajournals.org]

- 9. Cardiovascular drug mavacamten awarded Drug Discovery of the Year Award 2024 - British Pharmacological Society [bps.ac.uk]

- 10. emjreviews.com [emjreviews.com]

- 11. researchgate.net [researchgate.net]

- 12. Mavacamten decreases maximal force and Ca2+ sensitivity in the N47K-myosin regulatory light chain mouse model of hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TRIAL SUMMARY: EXPLORER-HCM | Cardio Care Today [cardiocaretoday.com]

- 14. Study design and rationale of VALOR-HCM: evaluation of mavacamten in adults with symptomatic obstructive hypertrophic cardiomyopathy who are eligible for septal reduction therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mavacamten decreases maximal force and Ca2+ sensitivity in the N47K-myosin regulatory light chain mouse model of hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mavacamten Improves Pathophysiological Markers in Obstructive HCM - American College of Cardiology [acc.org]

- 17. Study Design and Rationale of EXPLORER-HCM: Evaluation of Mavacamten in Adults With Symptomatic Obstructive Hypertrophic Cardiomyopathy [pubmed.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. Myosin in autoinhibited off state(s), stabilized by mavacamten, can be recruited in response to inotropic interventions - PMC [pmc.ncbi.nlm.nih.gov]

The Foundational Mechanism of Mavacamten (MYK-461): A Technical Guide to its Inhibition of Cardiac Myosin ATPase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mavacamten (formerly MYK-461) is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[1][2] It represents a targeted therapeutic approach for hypertrophic cardiomyopathy (HCM) by directly addressing the underlying hypercontractility of the sarcomere.[3][4] This technical guide provides an in-depth analysis of the foundational research elucidating the effect of Mavacamten on myosin ATPase. It includes a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of the key molecular interactions and experimental workflows.

Introduction to Cardiac Myosin Function and Hypertrophic Cardiomyopathy

Cardiac muscle contraction is a finely tuned process driven by the cyclical interaction of myosin and actin filaments within the sarcomere, powered by the hydrolysis of ATP by myosin ATPase.[4] In hypertrophic cardiomyopathy, mutations in sarcomeric proteins often lead to a state of hypercontractility, characterized by excessive actin-myosin cross-bridge formation and increased ATP consumption.[2][5] This pathological state drives the clinical hallmarks of HCM, including left ventricular hypertrophy, diastolic dysfunction, and outflow tract obstruction.[2][6] Mavacamten directly targets the enzymatic activity of cardiac myosin, reducing this hypercontractility.[3][4]

Molecular Mechanism of Action of Mavacamten

Mavacamten modulates the activity of β-cardiac myosin by stabilizing an autoinhibited, energy-sparing state known as the super-relaxed state (SRX).[5][7][8] In this conformation, the myosin heads are folded back and are less likely to interact with actin, leading to a decrease in ATPase activity.[7][8] The primary mechanism of inhibition is the reduction of the rate-limiting step of the ATPase cycle, which is the release of inorganic phosphate (Pi) from the myosin-ADP-Pi complex.[3][4] By slowing Pi release, Mavacamten decreases the number of myosin heads that can transition to the strongly-bound, force-producing state.[3]

Signaling Pathway of Mavacamten's Interaction with Myosin

Quantitative Analysis of Mavacamten's Effect on Myosin ATPase

The inhibitory effect of Mavacamten on myosin ATPase has been quantified across various experimental systems. The following tables summarize the key findings.

Table 1: IC50 Values for Mavacamten (MYK-461) Inhibition of Myosin ATPase

| Myosin Source | Experimental System | IC50 (µM) | Reference |

| Mouse Cardiac | Myofibrils | 0.3 | [4] |

| Bovine Cardiac | Purified Myosin S1 | 0.3 | [4] |

| Human Cardiac | Purified Actomyosin | 1.78 | [3] |

| Bovine Cardiac | Purified Actomyosin | 1.85 | [3] |

| Rabbit Skeletal | Myofibrils | 4.7 | [4][9] |

Table 2: Effect of Mavacamten on Kinetic Parameters of the Myosin Chemomechanical Cycle

| Kinetic Step | Myosin Source | Condition | Effect of Mavacamten | Quantitative Change | Reference |

| Phosphate Release | Bovine Cardiac Myosin S1 | Single Turnover | Inhibition | 80% max inhibition at 10 µM | [3] |

| Phosphate Release | Human Cardiac Myosin S1 | Single Turnover | Inhibition | IC50 = 1.78 µM | [3] |

| ADP Release | Bovine Cardiac Myosin S1 | Basal (actin-free) | Inhibition | 46% decrease in rate | [3] |

| ADP Release | Bovine Cardiac Myosin S1 | Actomyosin | No significant change | - | [3] |

| Actin Binding | Bovine Cardiac Myosin S1 | ADP-bound state | Inhibition | ~4-fold reduction in 2nd order rate constant | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the foundational research of Mavacamten.

Steady-State ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by myosin in the presence of actin under steady-state conditions.

Protocol:

-

Protein Preparation: Purify cardiac myosin S1 fragment and actin.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 20 mM imidazole, pH 7.5, 4 mM MgCl2, 25 mM KCl).

-

Assay Components: To the reaction buffer, add a constant concentration of myosin S1 (e.g., 150 nM) and a saturating concentration of F-actin.

-

Initiation: Initiate the reaction by adding [γ-32P]ATP (e.g., 2 mM).

-

Incubation: Incubate the reaction at a constant temperature (e.g., 30°C) for a defined period where the reaction rate is linear (e.g., 12 minutes).

-

Quenching: Stop the reaction by adding a quenching solution (e.g., perchloric acid).

-

Phosphate Detection: Quantify the amount of released 32Pi using a colorimetric method (e.g., malachite green assay) or by scintillation counting.

-

Data Analysis: Calculate the ATPase rate (moles of Pi per mole of myosin per second). For inhibition studies, perform the assay with varying concentrations of Mavacamten to determine the IC50 value.

Pre-Steady-State (Single Turnover) Phosphate Release Assay

This transient kinetic experiment measures the rate of a single ATP hydrolysis cycle, specifically the rate-limiting phosphate release step.

Protocol:

-

Instrumentation: Use a stopped-flow apparatus coupled with a fluorescence detector.

-

Reagents:

-

Myosin S1 fragment (e.g., 0.5 µM).

-

ATP (e.g., 0.5 µM).

-

Actin (e.g., 14 µM).

-

Phosphate-binding protein (PBP) labeled with a fluorescent reporter (e.g., MDCC-PBP).

-

-

Experimental Workflow:

-

Mix 1: Rapidly mix myosin S1 with ATP and allow it to age for a short period (e.g., 2 seconds) to allow for ATP binding and hydrolysis to the M-ADP-Pi state.

-

Mix 2: Rapidly mix the product of Mix 1 with a solution containing actin and MDCC-PBP.

-

Detection: Monitor the increase in fluorescence as the released phosphate binds to MDCC-PBP.

-

-

Data Analysis: Fit the fluorescence transient to a single exponential function to determine the rate of phosphate release (kobs). Repeat at various Mavacamten concentrations to determine the inhibitory effect.

Logical Relationship: Mavacamten Concentration and Myosin Inhibition

The relationship between the concentration of Mavacamten and its inhibitory effect on myosin ATPase activity follows a dose-dependent pattern, which is fundamental to its therapeutic application.

Conclusion

The foundational research on Mavacamten (MYK-461) has established its role as a direct inhibitor of cardiac myosin ATPase. By stabilizing the super-relaxed state and inhibiting phosphate release, Mavacamten effectively reduces the hypercontractility that is a hallmark of hypertrophic cardiomyopathy. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and build upon this targeted therapeutic strategy. This body of work underscores the potential of modulating sarcomere function to treat genetic heart diseases.

References

- 1. droracle.ai [droracle.ai]

- 2. Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small-molecule modulator of cardiac myosin acts on multiple stages of the myosin chemomechanical cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A small-molecule inhibitor of sarcomere contractility suppresses hypertrophic cardiomyopathy in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Mavacamten - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Mavacamten stabilizes an autoinhibited state of two-headed cardiac myosin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. apexbt.com [apexbt.com]

In-Depth Technical Guide: The Structural Biology of AM-461 (Mavacamten) Binding to Cardiac Myosin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural biology of AM-461, now known as Mavacamten (MYK-461), a first-in-class allosteric inhibitor of human β-cardiac myosin. Mavacamten has emerged as a targeted therapy for hypertrophic cardiomyopathy (HCM) by reducing sarcomere hypercontractility. This document details the molecular mechanism of action, the specific binding site, and the conformational changes induced in the myosin motor domain upon Mavacamten binding. Furthermore, it presents a compilation of quantitative binding data and detailed experimental protocols for key biophysical and structural techniques essential for investigating such protein-small molecule interactions.

Introduction: AM-461 (Mavacamten) and its Target

Mavacamten is a small-molecule modulator that selectively and reversibly inhibits the ATPase activity of human β-cardiac myosin.[1][2] This motor protein is responsible for generating the force for cardiac muscle contraction. In hypertrophic cardiomyopathy, mutations in sarcomeric proteins, often in the β-cardiac myosin heavy chain, lead to hypercontractility, impaired relaxation, and adverse cardiac remodeling.[3] Mavacamten directly targets the underlying pathophysiology by reducing the excessive interaction between myosin and actin filaments.[4][5]

Molecular Mechanism of Action

Mavacamten's inhibitory effect is not through direct competition with ATP but through an allosteric mechanism. It stabilizes a pre-powerstroke, sequestered state of the myosin head, known as the interacting-heads motif (IHM).[6][7][8] In this conformation, the two heads of the myosin molecule are folded back and interact with each other, rendering them unable to bind to actin and hydrolyze ATP efficiently. This leads to a decrease in the number of available myosin heads for cross-bridge formation, thereby reducing overall contractility.[4][6]

Kinetic studies have revealed that Mavacamten primarily inhibits the rate-limiting step of the myosin chemomechanical cycle: the release of phosphate (Pi) from the myosin-ADP-Pi complex.[6][8] By stabilizing the pre-powerstroke state, Mavacamten effectively traps myosin in a weakly-bound or detached state, leading to a reduction in both basal and actin-activated ATPase activity.[6][8]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key molecular interactions and a general workflow for studying the structural biology of small-molecule inhibitors like Mavacamten.

References

- 1. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 2. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 3. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 6. A small-molecule modulator of cardiac myosin acts on multiple stages of the myosin chemomechanical cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Mavacamten inhibits myosin activity by stabilising the myosin interacting-heads motif and stalling motor force generation - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Mavacamten (MYK-461): A-In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mavacamten (formerly MYK-461) is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin.[1][2] It is designed to target the underlying pathophysiology of hypertrophic cardiomyopathy (HCM), a genetic disorder characterized by excessive heart muscle contraction and thickening.[3][4][5] Mavacamten modulates the number of myosin heads available for actin binding, thereby reducing the probability of force-producing cross-bridge formation.[6] This mechanism effectively normalizes cardiac contractility, alleviates left ventricular outflow tract (LVOT) obstruction, improves cardiac filling pressures, and has demonstrated clinical benefit in patients with symptomatic obstructive HCM.[6][7] This document provides a comprehensive overview of the pharmacological profile of Mavacamten, including its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.

Mechanism of Action

Mavacamten's primary mechanism of action is the inhibition of the cardiac myosin ATPase.[5][8] It achieves this by modulating multiple steps in the myosin chemomechanical cycle, ultimately reducing the number of myosin heads that can bind to actin and generate force.[3][4][9]

Key Mechanistic Steps:

-

Inhibition of Phosphate Release: Mavacamten primarily slows the rate-limiting step of the myosin cycle, which is the release of phosphate from the myosin-ADP-phosphate complex.[4][9] This stabilizes myosin in a weakly bound, pre-power stroke state.

-

Reduction of Actin-Binding Heads: The compound decreases the number of myosin heads that can transition from a weakly bound to a strongly bound state with actin, without affecting the intrinsic rate of this transition.[4]

-

Decreased Myosin-Actin Binding and ADP Release: Mavacamten also reduces the rate of myosin binding to actin when in the ADP-bound state and slows the rate of ADP release from myosin alone.[4]

By these actions, Mavacamten shifts the myosin population towards an energy-sparing, "super-relaxed" state, leading to a reduction in the overall contractility of the sarcomere.[6]

Signaling Pathway of Mavacamten's Action on the Myosin Chemomechanical Cycle

Caption: Mavacamten's inhibitory effects on the cardiac myosin chemomechanical cycle.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Mavacamten from preclinical and clinical studies.

Table 1: In Vitro Efficacy

| Parameter | Species/System | Value | Reference |

| IC50 (ATPase Activity) | Mouse Cardiac Myofibrils | 0.3 µM | [8] |

| EC50 (ATPase Activity) | Human Cardiac Myosin-S1 | ~0.5 µM | [3] |

Table 2: Preclinical In Vivo Effects

| Parameter | Animal Model | Effect | Reference |

| Fractional Shortening | Healthy Mice | Dose-dependent reduction | [5][10] |

| Ventricular Hypertrophy | HCM Mouse Models | Suppression of development | [5][9] |

| Cardiomyocyte Disarray | HCM Mouse Models | Suppression of development | [5][9] |

| Myocardial Fibrosis | HCM Mouse Models | Suppression of development | [5][9] |

Table 3: Clinical Trial Efficacy (EXPLORER-HCM)

| Parameter | Mavacamten Group | Placebo Group | p-value | Reference |

| Primary Endpoint Achievement | 37% | 17% | 0.0005 | [11] |

| Change in Post-exercise LVOT Gradient (mmHg) | -47 | -10 | <0.0001 | [11] |

| Change in pVO2 (mL/kg/min) | 1.4 | -0.1 | 0.0006 | [11][12] |

| Improvement in NYHA Class (≥1 class) | 75.9% (at 120 weeks) | N/A | N/A | [6] |

| Change in LVEF (%) | -4 | 0 | N/A | [6][12] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of Mavacamten are provided below.

Myofibril ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by cardiac myofibrils in the presence of varying concentrations of the inhibitor.

Protocol:

-

Myofibril Isolation: Cardiac myofibrils are isolated from mouse, bovine, or human heart tissue through differential centrifugation.

-

Assay Conditions: Myofibrils are incubated at a specific pCa (e.g., 6.00 or 6.25) to control calcium concentration.

-

Inhibitor Addition: Mavacamten, dissolved in DMSO, is added to the assay mixture at various concentrations. A DMSO control is run in parallel.

-

ATPase Measurement: The rate of ATP hydrolysis is determined by measuring the liberation of inorganic phosphate over time using a colorimetric method (e.g., malachite green assay).

-

Data Analysis: ATPase rates are normalized to the DMSO control, and IC50 values are calculated using a four-parameter logistic fit.[3]

Experimental Workflow for Myofibril ATPase Assay

Caption: Workflow for determining the IC50 of Mavacamten on myofibril ATPase activity.

In Vivo Echocardiography in Mouse Models

Echocardiography is used to assess cardiac function and morphology in live animal models.

Protocol:

-

Animal Models: Wild-type mice and mouse models of HCM (e.g., carrying R403Q, R719W, or R453C mutations) are used.[5]

-

Drug Administration: Mavacamten is administered chronically, often mixed in the chow, to achieve desired plasma concentrations.

-

Echocardiographic Imaging: Transthoracic echocardiography is performed on anesthetized mice at baseline and at specified time points during treatment.

-

Parameter Measurement: M-mode and two-dimensional imaging are used to measure left ventricular wall thickness (LVWT), left ventricular internal dimension, and fractional shortening.

-

Data Analysis: Changes in these parameters over time are compared between treated and untreated groups to assess the effect of Mavacamten on cardiac contractility and hypertrophy.[5]

EXPLORER-HCM Clinical Trial Protocol

This was a pivotal Phase 3, double-blind, randomized, placebo-controlled trial.[12][13]

Protocol:

-

Patient Population: 251 adult patients with symptomatic (NYHA Class II or III) obstructive HCM, LVOT peak gradient ≥50 mmHg, and LVEF ≥55%.[11][12]

-

Randomization: Patients were randomized 1:1 to receive either Mavacamten (starting dose 5 mg daily) or placebo for 30 weeks.[11][12]

-

Dose Titration: The dose of Mavacamten was adjusted based on echocardiographic monitoring of LVEF and LVOT gradient.

-

Primary Endpoint: A composite of a ≥1.5 mL/kg/min increase in peak oxygen consumption (pVO2) and a reduction of at least one NYHA functional class, or a ≥3.0 mL/kg/min increase in pVO2 with no worsening of NYHA class at week 30.[11]

-

Secondary Endpoints: Included changes in post-exercise LVOT gradient, pVO2, and NYHA functional class.[13][14]

-

Assessments: Cardiopulmonary exercise testing (CPET), echocardiography, and NYHA classification were performed at baseline and at specified intervals throughout the study.[13]

Logical Flow of the EXPLORER-HCM Clinical Trial

Caption: Simplified logical flow of the EXPLORER-HCM Phase 3 clinical trial.

Conclusion

Mavacamten represents a targeted therapeutic approach for hypertrophic cardiomyopathy, directly addressing the hypercontractile state of the sarcomere. Its well-characterized pharmacological profile, supported by robust preclinical and clinical data, demonstrates its ability to reduce cardiac contractility in a controlled manner, leading to significant improvements in clinical outcomes for patients with obstructive HCM. The detailed methodologies provided herein offer a framework for the continued investigation and understanding of this novel class of cardiac myosin inhibitors.

References

- 1. Mavacamten (SAR-439152; MYK-461) | myosin inhibitor | CAS 1642288-47-8 | modulator of cardiac myosin| Buy Mavacamten (SAR439152; MYK461) from Supplier InvivoChem [invivochem.com]

- 2. The Impact of Mavacamten on the Pathophysiology of Hypertrophic Cardiomyopathy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small-molecule modulator of cardiac myosin acts on multiple stages of the myosin chemomechanical cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A small-molecule inhibitor of sarcomere contractility suppresses hypertrophic cardiomyopathy in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bristol Myers Squibb - Long-Term Follow-Up Data from Two Phase 3 Studies of CAMZYOS® (mavacamten) Demonstrate Consistent and Durable Response in Patients with Symptomatic Obstructive Hypertrophic Cardiomyopathy (HCM) [news.bms.com]

- 7. A Systematic Review of Clinical Trials on Mavacamten in Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. axonmedchem.com [axonmedchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Clinical Study to Evaluate Mavacamten [MYK-461] in Adults With Symptomatic Obstructive Hypertrophic Cardiomyopathy - American College of Cardiology [acc.org]

- 12. CAMZYOS® (mavacamten) EXPLORER-HCM Pivotal Trial Data | Safety Profile [camzyoshcp.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. acpjournals.org [acpjournals.org]

The Role of AM-461 in Prostaglandin D2 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of AM-461, a selective antagonist of the Prostaglandin D2 (PGD2) receptor 2, also known as the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2 or DP2). This document outlines the critical role of the PGD2/CRTH2 signaling pathway in inflammatory and allergic responses and details the pharmacological profile and mechanism of action of AM-461 as a modulator of this pathway.

Introduction: The PGD2/CRTH2 Signaling Axis

Prostaglandin D2 (PGD2) is a major cyclooxygenase metabolite of arachidonic acid, primarily released by activated mast cells, Th2 lymphocytes, and dendritic cells in response to allergic and inflammatory stimuli. PGD2 exerts its diverse biological effects through two distinct G protein-coupled receptors (GPCRs): the DP1 receptor and the CRTH2 (DP2) receptor.[1]

-

DP1 Receptor: Typically coupled to Gs proteins, activation of DP1 leads to an increase in intracellular cyclic AMP (cAMP), generally associated with vasodilation and the inhibition of inflammatory cell migration.[2][3]

-

CRTH2 (DP2) Receptor: In contrast, the CRTH2 receptor couples to Gi proteins.[3][4] Its activation by PGD2 inhibits adenylyl cyclase, leading to a decrease in cAMP, and promotes the mobilization of intracellular calcium (Ca2+).[3][5] This signaling cascade is profoundly pro-inflammatory, inducing the chemotaxis, activation, and cytokine release of key immune cells involved in type 2 inflammation, including Th2 cells, eosinophils, and basophils.[5][6]

The PGD2/CRTH2 axis is a pivotal pathway in the pathophysiology of allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis.[7][8][9] Consequently, antagonism of the CRTH2 receptor presents a compelling therapeutic strategy for mitigating these Th2-driven inflammatory conditions.[10][11] AM-461 is a synthetic organic compound developed as a selective antagonist for this receptor.[2][12]

Pharmacological Profile of AM-461

AM-461 is a potent and selective antagonist of the CRTH2 receptor. Its activity has been characterized primarily through competitive radioligand binding assays, which measure the concentration of the compound required to displace 50% of a radiolabeled ligand ([3H]PGD2) from the receptor. This value, the IC50, is an inverse measure of the compound's binding affinity.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of AM-461 against human, mouse, and rat CRTH2 receptors, as documented in the IUPHAR/BPS Guide to PHARMACOLOGY, citing patent WO2011085033.[13]

| Target Receptor | Species | Assay Type | Parameter | Value (nM) | Reference |

| CRTH2 (DP2) | Human | Radioligand Displacement | IC50 | 5.2 | [13] |

| CRTH2 (DP2) | Mouse | Radioligand Displacement | IC50 | 9.7 | [13] |

| CRTH2 (DP2) | Rat | Radioligand Displacement | IC50 | 7.0 | [13] |

Mechanism of Action and Signaling Pathways

AM-461 functions as a competitive antagonist at the CRTH2 receptor. It binds to the receptor but does not elicit a downstream signal, thereby blocking the binding of the endogenous agonist, PGD2, and inhibiting the subsequent pro-inflammatory cascade.

The CRTH2 Signaling Pathway

The diagram below illustrates the canonical signaling pathway initiated by PGD2 binding to the CRTH2 receptor, which is coupled to a heterotrimeric Gi protein.

As depicted, AM-461 competitively blocks PGD2 from binding to the CRTH2 receptor, preventing Gi protein activation and the subsequent decrease in cAMP and increase in intracellular calcium that drive chemotaxis and activation of eosinophils and Th2 cells.

Key Experimental Methodologies

The characterization of a CRTH2 antagonist like AM-461 involves a series of standardized in vitro assays to determine its binding affinity, functional potency, and cellular effects. The diagram below outlines a typical workflow for this characterization.

Radioligand Binding Assay (Competitive)

This assay is the gold standard for determining the binding affinity of a test compound to its receptor.[6] It measures the ability of an unlabeled compound (AM-461) to compete with a radiolabeled ligand (e.g., [3H]PGD2) for binding to membranes prepared from cells expressing the CRTH2 receptor.

-

Objective: To determine the IC50 and subsequently the inhibition constant (Ki) of AM-461 for the CRTH2 receptor.

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably transfected to express the human CRTH2 receptor.

-

Protocol Outline:

-

Membrane Preparation: Culture and harvest CRTH2-expressing HEK-293 cells. Homogenize cells in a cold lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.[14]

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]PGD2 (e.g., 1-2 nM).[7]

-

Competition: Add varying concentrations of unlabeled AM-461 to the wells to compete for binding with the radioligand.

-

Incubation: Incubate the plates for 60-90 minutes at room temperature or 30°C to allow the binding to reach equilibrium.[3][14]

-

Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter.[7][14]

-

Detection: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of [3H]PGD2 displacement against the log concentration of AM-461. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.[15]

-

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key downstream event in Gi-coupled receptor signaling.[10][16]

-

Objective: To determine the functional potency (IC50) of AM-461 in blocking PGD2-induced calcium flux.

-

Cell Line: CRTH2-expressing cells (e.g., HEK-293 or CHO cells).

-

Protocol Outline:

-

Cell Plating: Plate CRTH2-expressing cells in a 96- or 384-well black, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and incubate for 30-60 minutes at 37°C.[8]

-

Antagonist Pre-incubation: Remove the dye solution and add varying concentrations of AM-461 to the wells. Incubate for a short period (e.g., 15-30 minutes).

-

Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence.

-

Agonist Stimulation: Inject a solution of PGD2 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells to stimulate the cells.

-

Data Recording: Immediately record the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Data Analysis: Calculate the percentage inhibition of the PGD2-induced calcium response at each concentration of AM-461. Plot the inhibition against the log concentration of AM-461 to determine the IC50 value.[17]

-

Eosinophil Chemotaxis Assay

This cell-based assay directly assesses the ability of an antagonist to block the migration of primary inflammatory cells toward a chemoattractant, which is a key physiological function of the CRTH2 receptor.[18]

-

Objective: To evaluate the efficacy of AM-461 in inhibiting PGD2-induced migration of human eosinophils.

-

Cells: Human eosinophils isolated from the peripheral blood of healthy or atopic donors.[13][18]

-

Protocol Outline:

-

Eosinophil Isolation: Isolate eosinophils from whole blood using negative immunomagnetic bead selection or density gradient centrifugation.

-

Assay Setup: Use a multi-well chemotaxis chamber (e.g., Transwell plate) with a porous membrane (e.g., 5.0 µm pore size) separating the upper and lower wells.[12][18]

-

Chemoattractant: Add PGD2 (at a concentration known to induce chemotaxis, e.g., 10-100 nM) to the lower wells of the chamber.

-

Cell Treatment: Pre-incubate the isolated eosinophils with varying concentrations of AM-461 or a vehicle control.

-

Migration: Add the treated eosinophils to the upper wells of the chamber.

-

Incubation: Incubate the plate for 1-3 hours at 37°C in a 5% CO2 incubator to allow the cells to migrate through the membrane toward the PGD2 in the lower chamber.[12][18]

-

Quantification: Count the number of eosinophils that have migrated to the lower chamber using a cell counter or by microscopy.

-

Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of AM-461 compared to the vehicle control. Determine the IC50 value from the resulting dose-response curve.

-

Conclusion

AM-461 is a potent antagonist of the CRTH2 receptor, a key mediator in the PGD2 signaling pathway that drives type 2 inflammation. By competitively blocking the binding of PGD2, AM-461 effectively inhibits the downstream signaling events—namely, calcium mobilization and the reduction of cAMP—that lead to the chemotaxis and activation of eosinophils, basophils, and Th2 cells. The pharmacological profile of AM-461, established through rigorous in vitro binding and functional assays, underscores its potential as a valuable research tool for investigating the complexities of allergic inflammation and as a candidate for the development of novel therapeutics for diseases such as asthma and allergic rhinitis.

References

- 1. PubChem BioAssay: 2017 update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AM-461 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Review of Mavacamten for Obstructive Hypertrophic Cardiomyopathy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of the PubChem BioAssay resource - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ChEMBL - Database Commons [ngdc.cncb.ac.cn]

- 6. Mavacamten in Symptomatic Hypertrophic Cardiomyopathy: A Paradigm Shift or Revolution? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. BioAssay Tag Names - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. Delta12-prostaglandin D2 is a potent and selective CRTH2 receptor agonist and causes activation of human eosinophils and Th2 lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. AM-461 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. Identification of determinants of ligand binding affinity and selectivity in the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ChEMBL - ChEMBL [ebi.ac.uk]

- 18. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

Mavacamten: An In-Depth In Vitro Characterization of a First-in-Class Cardiac Myosin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mavacamten (formerly MYK-461) is a first-in-class, orally active, allosteric modulator of cardiac myosin.[1][2][3] It is designed to target the underlying hypercontractility that is a hallmark of hypertrophic cardiomyopathy (HCM).[4][5][6] This technical guide provides a comprehensive overview of the initial in vitro characterization of Mavacamten, detailing its mechanism of action, key experimental findings, and the methodologies used to elucidate its effects on the molecular motors of the heart.

Mechanism of Action

Mavacamten selectively and reversibly inhibits cardiac myosin ATPase.[6] It acts by stabilizing an autoinhibited, energy-sparing state of the myosin molecule known as the "super-relaxed state" (SRX).[7][8][9] In this conformation, the myosin heads are sequestered along the thick filament backbone, rendering them unable to interact with actin and generate force.[10][11] This leads to a reduction in the number of available myosin-actin cross-bridges, thereby decreasing the overall contractility of the sarcomere.[6][12]

Key aspects of Mavacamten's mechanism of action include:

-

Stabilization of the Interacting-Heads Motif (IHM): Mavacamten promotes the formation of the IHM, a sequestered state where the two heads of a single myosin molecule interact with each other, preventing them from binding to actin.[13] This stabilization of the IHM is a key factor in the reduced ATPase activity.

-

Inhibition of Phosphate Release: A primary mechanism by which Mavacamten reduces ATPase activity is by inhibiting the rate of phosphate (Pi) release from the myosin active site.[4][13][14] This is a rate-limiting step in the cross-bridge cycle.

-

Allosteric Modulation: Mavacamten binds to an allosteric site on the myosin heavy chain, distinct from the ATP and actin binding sites.[13] This binding induces conformational changes that lead to the stabilization of the inhibited state.

The following diagram illustrates the proposed mechanism of action of Mavacamten at the molecular level.

Caption: Mavacamten stabilizes the super-relaxed state and inhibits phosphate release.

Quantitative In Vitro Data

The following table summarizes the key quantitative data from in vitro studies characterizing Mavacamten's potency and selectivity.

| Parameter | Species/System | Value | Reference |

| IC50 (ATPase Activity) | |||

| Bovine Cardiac Myosin | 0.473 µM - 0.49 µM | [3][4] | |

| Human Cardiac Myosin | 0.711 µM - 0.727 µM | [3][4] | |

| Rabbit Fast Skeletal Myosin | 5.852 µM | [4] | |

| Chicken Gizzard Smooth Muscle | >50 µM | [4] | |

| IC50 (In Vitro Motility) | |||

| Cardiac Heavy Meromyosin (cHMM) | 0.14 µM | [13][14] | |

| Cardiac Subfragment-1 (cS1) | 0.62 µM | [13][14] | |

| IC50 (Phosphate Release) | |||

| Recombinant Human β-cardiac Myosin-S1 | 1.78 µM | [4] | |

| Bovine Cardiac Myosin-S1 | 1.85 µM | [4] | |

| Effect on ATPase Kinetics (HMM) | |||

| kcat (Actin-activated) | 4.21-fold reduction | [15] | |

| Km (Actin-activated) | 2-fold increase | [15] | |

| Effect on Cardiomyocyte Contractility | |||

| Fractional Shortening (db/db mice) | Decrease from 11.43% to 8.67% (at 250 nM) | [16] | |

| Contraction Velocity (db/db mice) | Decrease from 2.53 µm/s to 2.0 µm/s (at 250 nM) | [16] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of in vitro findings. Below are descriptions of the core assays used to characterize Mavacamten.

Steady-State ATPase Assay

This assay measures the rate of ATP hydrolysis by myosin in the presence of actin, providing a direct measure of the motor's enzymatic activity.

Protocol Outline:

-

Protein Preparation: Purified cardiac myosin fragments (S1 or HMM) and filamentous actin are prepared.

-

Reaction Mixture: A reaction buffer containing MgATP, salts (e.g., KCl), and a buffer (e.g., MOPS or Imidazole) at a physiological pH and temperature (typically 25-37°C) is prepared.

-

Assay Initiation: The reaction is initiated by adding a known concentration of myosin to the reaction mixture containing actin and varying concentrations of Mavacamten (or DMSO as a control).

-

Phosphate Detection: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time. This is often done using a colorimetric method, such as the malachite green assay.

-

Data Analysis: The ATPase activity (nmol Pi/mg myosin/min) is plotted against the Mavacamten concentration to determine the IC50 value. Michaelis-Menten kinetics (kcat and Km) can be determined by varying the actin concentration.

In Vitro Motility Assay

This assay visualizes the movement of fluorescently labeled actin filaments propelled by myosin motors adhered to a surface, providing a measure of the speed of muscle contraction at the molecular level.

Protocol Outline:

-

Surface Preparation: A glass coverslip is coated with a nitrocellulose film.

-

Myosin Adsorption: Cardiac heavy meromyosin (HMM) is applied to the coated surface and allowed to adhere.

-

Blocking: The surface is blocked with bovine serum albumin (BSA) to prevent non-specific binding of actin.

-

Actin Filament Addition: Fluorescently labeled (e.g., with rhodamine-phalloidin) actin filaments are added to the flow cell in a motility buffer containing ATP and an oxygen-scavenging system.

-

Mavacamten Treatment: The motility buffer also contains varying concentrations of Mavacamten or DMSO.

-

Data Acquisition: The movement of the actin filaments is observed using fluorescence microscopy and recorded as a video.

-

Data Analysis: The velocity of individual actin filaments is tracked and averaged to determine the effect of Mavacamten on sliding velocity.

The following diagram illustrates the general workflow for these in vitro assays.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Preclinical Studies with MyoKardia’s Mavacamten Demonstrate Evidence of Reduced Contractility and Improved Left Ventricular Compliance - BioSpace [biospace.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A small-molecule modulator of cardiac myosin acts on multiple stages of the myosin chemomechanical cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mavacamten: a novel small molecule modulator of β-cardiac myosin for treatment of hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Myosin in autoinhibited off state(s), stabilized by mavacamten, can be recruited in response to inotropic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Deciphering the super relaxed state of human β-cardiac myosin and the mode of action of mavacamten from myosin molecules to muscle fibers | Semantic Scholar [semanticscholar.org]

- 10. Mavacamten Cardiac Myosin Inhibitor: Clinical Applications and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mavacamten: a first-in-class myosin inhibitor for obstructive hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CAMZYOS® (mavacamten) Mechanism of Action | Safety Profile [camzyoshcp.com]

- 13. Mavacamten inhibits myosin activity by stabilising the myosin interacting-heads motif and stalling motor force generation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Mavacamten stabilizes an autoinhibited state of two-headed cardiac myosin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Administration of MYK-461 (Mavacamten) in Mouse Models of Hypertrophic Cardiomyopathy

For Researchers, Scientists, and Drug Development Professionals

Introduction

MYK-461, also known as Mavacamten, is a first-in-class, selective, allosteric, and reversible small molecule inhibitor of cardiac myosin ATPase.[1][2] It targets the underlying hypercontractility that is a hallmark of hypertrophic cardiomyopathy (HCM).[3] By reducing the number of myosin heads available for cross-bridge formation with actin, MYK-461 normalizes sarcomere function, reduces excessive contractility, and improves cardiac energetics.[1][2] Preclinical studies in various mouse models of HCM have demonstrated its potential to prevent the development of hypertrophy, reverse established cardiac remodeling, and improve overall cardiac function.[2][4][5] These application notes provide a comprehensive overview of the in vivo administration of MYK-461 in mouse models of HCM, including detailed protocols and quantitative data from key preclinical studies.

Mechanism of Action

MYK-461 acts by binding to the cardiac myosin heavy chain and inhibiting its ATPase activity.[4][6] This inhibition reduces the rate of phosphate release, a critical step in the myosin chemomechanical cycle.[3] By stabilizing the "OFF" or super-relaxed state of myosin, MYK-461 decreases the availability of myosin heads for actin binding, thereby reducing the force and power of contraction.[1] This targeted modulation of sarcomere function addresses the hyperdynamic contraction characteristic of HCM.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo studies of MYK-461 in mouse models of HCM.

Table 1: In Vivo Efficacy of MYK-461 on Cardiac Function and Structure

| Mouse Model (Mutation) | MYK-461 Dose | Treatment Duration | Key Findings | Reference |

| R403Q, R719W, R453C | 2.5 mg/kg/day (in drinking water) | 15-30 weeks (Late Rx) | Reduced Left Ventricular Wall Thickness (LVWT). | [4] |

| R403Q, R719W, R453C | 2.5 mg/kg/day (in drinking water) | 8-15 weeks (Early Rx) | Prevented the development of LVH; LVWT remained stable. | [4] |

| R403Q, R453C | 2.5 mg/kg/day (in drinking water) | 30 weeks | Reduced myocardial fibrosis area. | [4] |

| R403Q | 2.5 mg/kg/day (in drinking water) | 30 weeks | Increased alignment of cardiomyocytes by 30%. | [7] |

| N47K (RLC) | 0.3 µM (in vitro on skinned papillary muscle) | N/A | Decreased maximal isometric force and reduced Ca2+ sensitivity. | [8][9] |

| Healthy 129s6/SvEv | 1 mg/kg (single oral dose) | Single Dose | Modest reduction in Fractional Shortening (FS). | [10] |

Table 2: In Vitro Potency of MYK-461

| Assay | Preparation | IC50 / Effect | Reference |

| Myosin ATPase Activity | Mouse cardiac myofibrils | 0.3 µM | [4][7] |

| Fractional Shortening | Adult rat ventricular cardiomyocytes | 0.18 µM | [4] |

| Maximal Tension | Skinned rat cardiac muscle fibers | ~70% reduction at 1.0 µM | [7] |

Experimental Protocols

Experimental Workflow for In Vivo MYK-461 Administration and Analysis

Detailed Methodologies

1. Animal Models

-

Strain: Utilize established knock-in mouse models of HCM that express human sarcomeric mutations. Commonly used models include those with mutations in the α-cardiac myosin heavy chain, such as R403Q, R719W, or R453C.[4] The N47K mutation in the cardiac myosin regulatory light chain is another relevant model.[8][9]

-

Genotyping: Confirm the genotype of all animals before the commencement of the study.

-

Control Group: Use wild-type (WT) littermates as controls.

2. MYK-461 Formulation and Administration

-

Formulation: For oral administration via drinking water, MYK-461 can be dissolved in the appropriate vehicle. While the exact vehicle for drinking water administration in the cited studies is not detailed, a common approach for similar small molecules is to use a solution of 0.5% methylcellulose.[10] For oral gavage, MYK-461 has been formulated in a vehicle of dimethylacetamide (DMA), PEG400, and 30% β-cyclodextrin (5:25:70 ratio).[10]

-

Dosage: A commonly used and effective dose in mouse models is 2.5 mg/kg/day.[4] The concentration in the drinking water should be calculated based on the average daily water consumption of the mice to achieve the target dose.

-

Administration Route: Administration in the drinking water is a non-invasive method suitable for long-term studies.[4] Oral gavage can be used for single-dose pharmacokinetic and pharmacodynamic studies.[10]

-

Preparation and Stability: Prepare fresh drug solutions regularly (e.g., weekly) and protect them from light to ensure stability.

3. Experimental Groups and Treatment Regimens

-

Early Intervention: To assess the preventative effects of MYK-461, begin treatment in young, pre-hypertrophic mice (e.g., 8-15 weeks of age) before the development of significant left ventricular hypertrophy (LVH).[4]

-

Late Intervention: To evaluate the potential for disease reversal, administer MYK-461 to older mice that have already developed an HCM phenotype (e.g., 15-30 weeks of age).[4]

-

Control Groups: Include both WT and HCM mice receiving the vehicle solution to control for the effects of the vehicle and the natural progression of the disease.

4. Assessment of Cardiac Function and Morphology

-

Echocardiography:

-

Perform serial transthoracic echocardiography on anesthetized mice (e.g., using isoflurane) at baseline and regular intervals throughout the study.

-

Acquire M-mode images of the left ventricle at the mid-papillary muscle level to measure left ventricular wall thickness (LVWT), left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).

-

Calculate fractional shortening (FS) as a measure of systolic function: FS (%) = [(LVIDd - LVIDs) / LVIDd] x 100.

-

-

Histopathology:

-

At the end of the study, euthanize the mice and excise the hearts.

-

Fix the hearts in formalin and embed them in paraffin for sectioning.

-

Fibrosis Staining: Use Masson's trichrome or Picrosirius red staining to visualize and quantify the extent of myocardial fibrosis.[4]

-

Cardiomyocyte Disarray: Stain sections with hematoxylin and eosin (H&E) to assess cardiomyocyte organization and disarray.

-

5. Gene Expression Analysis

-

Isolate RNA from ventricular tissue.

-

Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in cardiac hypertrophy and fibrosis (e.g., Nppa, Nppb, Acta1, Col1a1, Col3a1).

6. Data Analysis

-

Use appropriate statistical tests to compare data between treatment and control groups (e.g., t-tests, ANOVA).

-

For longitudinal data, such as serial echocardiography measurements, use repeated-measures ANOVA.

-

Express data as mean ± standard deviation (SD) or mean ± standard error of the mean (SEM).

-

A p-value of <0.05 is typically considered statistically significant.

Conclusion

The in vivo administration of MYK-461 in mouse models of HCM has provided robust preclinical evidence for its therapeutic potential. By carefully selecting appropriate mouse models, dosing regimens, and analytical methods as outlined in these protocols, researchers can further investigate the efficacy and mechanisms of action of this and other cardiac myosin inhibitors. The provided data and protocols serve as a valuable resource for designing and executing future preclinical studies in the field of HCM drug development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small-molecule modulator of cardiac myosin acts on multiple stages of the myosin chemomechanical cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A small-molecule inhibitor of sarcomere contractility suppresses hypertrophic cardiomyopathy in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cardiacrhythmnews.com [cardiacrhythmnews.com]

- 6. A small-molecule inhibitor of sarcomere contractility suppresses hypertrophic cardiomyopathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. Mavacamten decreases maximal force and Ca2+ sensitivity in the N47K-myosin regulatory light chain mouse model of hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. accessdata.fda.gov [accessdata.fda.gov]

Application Notes and Protocols for Generating a Dose-Response Curve of Mavacamten in Cardiomyocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mavacamten is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[1][2] It targets the underlying hypercontractility of cardiomyocytes that is a hallmark of hypertrophic cardiomyopathy (HCM).[3][4] Mavacamten modulates the number of myosin heads available for actin binding, thereby reducing the formation of force-producing cross-bridges.[1][3] This mechanism of action leads to a reduction in excessive contractility, improvement in diastolic function, and a decrease in energy consumption by the heart muscle.[1][5] Preclinical and clinical studies have demonstrated its efficacy in improving symptoms and cardiac function in patients with obstructive HCM.[2][6]

These application notes provide detailed protocols for generating a dose-response curve for Mavacamten in isolated adult cardiomyocytes, a critical step in understanding its potency and mechanism of action at the cellular level. The protocols cover cardiomyocyte isolation, functional assessments of contractility and calcium transients, and analysis of key signaling pathways involved in cardiac hypertrophy and fibrosis.

Data Presentation: Mavacamten's Effect on Cardiomyocyte Function

The following table summarizes the dose-dependent effects of Mavacamten on various parameters of cardiomyocyte function as reported in preclinical studies. This data provides a reference for expected outcomes when performing the described protocols.

| Parameter | Species/Model | Mavacamten Concentration | Observed Effect | Reference |

| Myosin ATPase Activity | Murine and Bovine Myosin | 0.3 µM | IC50 for inhibition | [7] |

| Bovine Cardiac Myofibrils | 0.47 ± 0.006 µM | IC50 for inhibition | [8] | |

| Peak Force | Human Engineered Heart Tissue | 0.33 µM | ~40% decrease from baseline | [9] |

| Human Engineered Heart Tissue | 0.5 µM | ~85% decrease from baseline | [9] | |

| Fractional Shortening | Rat Ventricular Myocytes | Dose-dependent | Reduction in fractional shortening | [10] |

| Time to 50% Relaxation (RT50) | Human Engineered Heart Tissue | 0.33 µM | ~24% reduction | [9] |

| Human Engineered Heart Tissue | 0.5 µM | ~45% reduction | [9] | |

| Calcium Sensitivity (pCa50) | Human Myocardium | 0.5 µM | Reduced Ca2+ sensitivity of contraction | [7] |

| Peak Systolic Calcium | Cardiomyocyte models of HCM | 250 nM | Rescued increase in peak systolic Ca2+ at the myofilament | [11] |

| Calcium Decay Time | Cardiomyocyte models of HCM | 250 nM | Reversal of prolonged Ca2+ decay time at the myofilament | [11] |

Experimental Protocols

Isolation and Culture of Adult Ventricular Cardiomyocytes

This protocol describes the isolation of viable, calcium-tolerant adult ventricular cardiomyocytes from a mouse or rat model using Langendorff perfusion and enzymatic digestion.

Materials:

-

Anesthesia (e.g., pentobarbital or isoflurane)

-

Heparin

-

Perfusion Buffer (Calcium-free Tyrode's solution)

-

Digestion Buffer (Perfusion Buffer with Collagenase Type II and low Ca2+)

-

Stop Buffer (Perfusion Buffer with 10% Fetal Bovine Serum)

-

Culture Medium (e.g., MEM supplemented with BDM, L-glutamine, penicillin/streptomycin, and BSA)

-

Laminin-coated culture dishes

Procedure:

-

Anesthetize the animal and perform a thoracotomy.

-

Rapidly excise the heart and place it in ice-cold Perfusion Buffer.

-

Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated Perfusion Buffer at 37°C to clear the heart of blood.

-

Switch the perfusion to the Digestion Buffer and perfuse until the heart becomes flaccid.

-

Remove the heart from the cannula, excise the atria, and gently mince the ventricular tissue in a fresh dish containing Digestion Buffer.

-

Gently triturate the tissue with a pipette to release individual cardiomyocytes.

-

Filter the cell suspension through a nylon mesh to remove undigested tissue.

-

Stop the digestion by adding Stop Buffer.

-

Allow the cardiomyocytes to settle by gravity for 10-15 minutes.

-

Carefully remove the supernatant and gently resuspend the cardiomyocyte pellet in Culture Medium.

-

Plate the isolated cardiomyocytes on laminin-coated dishes and incubate at 37°C in a humidified atmosphere with 5% CO2. Allow the cells to attach for at least one hour before initiating experiments.

Generation of Mavacamten Dose-Response Curve for Cardiomyocyte Contractility

This protocol outlines the steps to assess the dose-dependent effect of Mavacamten on cardiomyocyte contractility.

Materials:

-

Isolated adult ventricular cardiomyocytes cultured on glass-bottom dishes

-

Tyrode's solution containing 1.8 mM Ca2+

-

Mavacamten stock solution (in DMSO)

-

Field stimulation chamber

-

Inverted microscope with a video-based edge-detection system or sarcomere length tracking software

Procedure:

-

Prepare a range of Mavacamten concentrations (e.g., 0.01 µM, 0.1 µM, 0.3 µM, 1 µM, 3 µM, 10 µM) by diluting the stock solution in Tyrode's solution. Include a vehicle control (DMSO).

-

Place the dish with cultured cardiomyocytes on the microscope stage and perfuse with Tyrode's solution at 37°C.

-

Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz) using the field stimulation chamber.

-

Select a healthy, rod-shaped, and consistently contracting cardiomyocyte for recording.

-

Record baseline contractility parameters for 2-3 minutes. Key parameters include:

-

Fractional Shortening (% of diastolic cell length)

-

Velocity of Shortening (μm/s)

-

Velocity of Relengthening (μm/s)

-

Time to Peak Contraction (ms)

-

Time to 50% Relaxation (ms)

-

-

Perfuse the chamber with the lowest concentration of Mavacamten and allow it to equilibrate for 5-10 minutes.

-

Record the contractility parameters for 2-3 minutes.

-

Repeat steps 6 and 7 for each increasing concentration of Mavacamten.

-

After the highest concentration, perform a washout with Tyrode's solution to assess the reversibility of the effect.

-

Analyze the data by normalizing the contractility parameters at each Mavacamten concentration to the baseline values.

-

Plot the normalized data against the logarithm of the Mavacamten concentration to generate a dose-response curve and calculate the IC50 value.

Measurement of Mavacamten's Effect on Intracellular Calcium Transients

This protocol describes how to measure the effect of Mavacamten on calcium handling in isolated cardiomyocytes.

Materials:

-

Isolated adult ventricular cardiomyocytes cultured on glass-bottom dishes

-

Fluo-4 AM calcium indicator dye

-

Tyrode's solution containing 1.8 mM Ca2+

-

Mavacamten stock solution (in DMSO)

-

Confocal microscope with line-scanning capabilities and appropriate laser for Fluo-4 excitation

Procedure:

-

Incubate the cultured cardiomyocytes with Fluo-4 AM (typically 1-5 µM) in Tyrode's solution for 15-20 minutes at room temperature in the dark.

-

Wash the cells with fresh Tyrode's solution to remove excess dye and allow for de-esterification for at least 15 minutes.

-

Place the dish on the confocal microscope stage and pace the cells at a steady frequency (e.g., 1 Hz).

-

Acquire baseline line-scan images of the Fluo-4 fluorescence to measure the calcium transient.

-

Analyze the baseline calcium transients to determine:

-

Transient Amplitude (F/F0)

-

Time to Peak (ms)

-

Calcium Decay Kinetics (e.g., Tau or time to 50% decay)

-

-

Perfuse the cells with a selected concentration of Mavacamten (e.g., 250 nM) and allow for equilibration.[11]

-

Acquire line-scan images of the Fluo-4 fluorescence in the presence of Mavacamten.

-

Analyze the calcium transients and compare the parameters to the baseline values.

-

Repeat for a range of Mavacamten concentrations to assess dose-dependency.

Mandatory Visualizations

Caption: Mavacamten's mechanism of action at the sarcomere.

Caption: Experimental workflow for dose-response curve generation.

Caption: Mavacamten's impact on hypertrophic and fibrotic signaling pathways.

References

- 1. The Impact of Mavacamten on the Pathophysiology of Hypertrophic Cardiomyopathy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. emjreviews.com [emjreviews.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Mavacamten - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Effects of mavacamten on Ca2+ sensitivity of contraction as sarcomere length varied in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Impact of Mavacamten on the Pathophysiology of Hypertrophic Cardiomyopathy: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]